molecular formula C19H20BrN5O3 B2469534 8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877644-20-7

8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2469534
CAS RN: 877644-20-7
M. Wt: 446.305
InChI Key: VIXVZVWIPDPBRI-UHFFFAOYSA-N
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Description

8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C19H20BrN5O3 and its molecular weight is 446.305. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships and Molecular Docking Studies

One pivotal area of research involving imidazo[2,1-f]purine derivatives focuses on their structure-activity relationships, particularly concerning their affinity for certain receptors in the brain, which could be indicative of their potential as therapeutic agents. For example, a study by Zagórska et al. (2015) synthesized a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic and dopaminergic receptors. The study found that substituents at specific positions on the imidazo[2,1-f]purine system, such as the 7-position, are crucial for receptor affinity and selectivity, especially towards 5-HT1A and 5-HT7 receptors. This suggests potential applications in developing antidepressant and anxiolytic-like compounds (Zagórska et al., 2015).

Pharmacological Evaluation

Another study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione and evaluated their in vitro receptor ligands potency and in vivo anxiolytic and antidepressant activity. The findings highlighted the therapeutic potential of these derivatives, with certain compounds showing promising anxiolytic and antidepressant effects in preclinical models, comparable to those of well-known pharmaceuticals like Diazepam and Imipramine (Zagórska et al., 2009).

Antiviral and Antihypertensive Activities

The exploration of imidazo[2,1-f]purine derivatives extends beyond their central nervous system (CNS) effects. Research conducted by Nilov et al. (1995) on 7,8-polymethylenepurine derivatives, closely related structures, investigated their antiviral and antihypertensive activities. This work underscores the diverse potential of imidazo[2,1-f]purine compounds in treating various conditions beyond psychiatric disorders (Nilov et al., 1995).

Molecular Interaction and Design

Furthermore, the molecular design and interaction studies, such as those by Shukla et al. (2020), provide insight into the intermolecular interactions present in similar compounds. Through detailed quantitative analysis, such studies offer a deeper understanding of how these compounds can be designed for enhanced stability and interaction with biological targets, paving the way for their application in the development of new materials or therapeutic agents (Shukla et al., 2020).

properties

IUPAC Name

6-(4-bromophenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O3/c1-4-28-10-9-23-17(26)15-16(22(3)19(23)27)21-18-24(15)11-12(2)25(18)14-7-5-13(20)6-8-14/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXVZVWIPDPBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)Br)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-bromophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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